molecular formula C11H12BrN3 B13620931 3-(3-Bromophenyl)-1,4-dimethyl-1h-pyrazol-5-amine

3-(3-Bromophenyl)-1,4-dimethyl-1h-pyrazol-5-amine

Cat. No.: B13620931
M. Wt: 266.14 g/mol
InChI Key: FSPQAHSSKJGGKI-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a bromophenyl group at the 3-position and two methyl groups at the 1 and 4 positions of the pyrazole ring. The presence of the bromine atom and the methyl groups significantly influences the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves multi-step reactions. One common method includes the following steps:

    Nitration: The starting material, 3-bromophenyl, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Cyclization: The amine group reacts with a suitable diketone to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance the efficiency of the reactions. Additionally, purification methods like recrystallization and column chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions like Suzuki-Miyaura coupling.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boronic acids to replace the bromine atom with various substituents.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield a wide range of substituted pyrazoles, while oxidation and reduction reactions can produce corresponding oxides and amines.

Scientific Research Applications

3-(3-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The bromophenyl group and the pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromophenyl)-1,2,4-triazine: Similar in structure but contains a triazine ring instead of a pyrazole ring.

    3-(3-Bromophenyl)-1,4-dimethyl-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.

    3-(3-Bromophenyl)-1,4-dimethyl-1H-pyrazole: Lacks the amine group at the 5-position.

Uniqueness

3-(3-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine is unique due to the presence of both the bromophenyl group and the amine group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

5-(3-bromophenyl)-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H12BrN3/c1-7-10(14-15(2)11(7)13)8-4-3-5-9(12)6-8/h3-6H,13H2,1-2H3

InChI Key

FSPQAHSSKJGGKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=CC=C2)Br)C)N

Origin of Product

United States

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